molecular formula C8H11BrClNO B1378182 2-(2-Bromoethoxy)aniline, HCl CAS No. 1393442-08-4

2-(2-Bromoethoxy)aniline, HCl

Cat. No. B1378182
CAS RN: 1393442-08-4
M. Wt: 252.53 g/mol
InChI Key: MGAJSKCZCYNTBM-UHFFFAOYSA-N
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Description

“2-(2-Bromoethoxy)aniline, HCl” is a chemical compound that belongs to the aniline family of chemicals. It is also known as 2-(2-bromoethoxy)phenylaniline hydrochloride. The CAS Number of this compound is 1393442-08-4 . It has a molecular weight of 252.54 .


Molecular Structure Analysis

The molecular formula of “2-(2-Bromoethoxy)aniline, HCl” is C8H11BrClNO . The InChI Code is 1S/C8H10BrNO.ClH/c9-5-6-11-8-4-2-1-3-7 (8)10;/h1-4H,5-6,10H2;1H .


Physical And Chemical Properties Analysis

“2-(2-Bromoethoxy)aniline, HCl” is an off-white to beige crystalline powder. It has a melting point of approximately 167°C. It is soluble in dimethyl sulfoxide, ethanol, and acetone, but insoluble in water and ether.

Scientific Research Applications

Regioselective Halogenation Studies

2-(2-Bromoethoxy)aniline, HCl: can be utilized in studies focusing on regioselective halogenation. The presence of the bromoethoxy group can influence the outcome of halogenation reactions, providing insights into the mechanisms and improving yields of desired halogenated products .

Mechanism of Action

The mechanism of action of “2-(2-Bromoethoxy)aniline, HCl” is not specified in the sources I found. Anilines, in general, are precursors to many industrial chemicals .

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as having acute toxicity when swallowed, causing serious eye irritation . It is also classified as having specific target organ toxicity (single exposure), with the target organ being the respiratory system .

properties

IUPAC Name

2-(2-bromoethoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO.ClH/c9-5-6-11-8-4-2-1-3-7(8)10;/h1-4H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAJSKCZCYNTBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OCCBr.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromoethoxy)aniline, HCl

CAS RN

1393442-08-4
Record name Benzenamine, 2-(2-bromoethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393442-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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